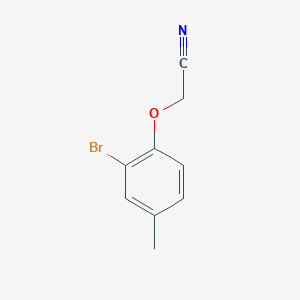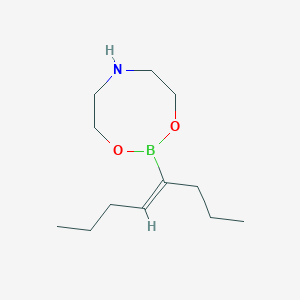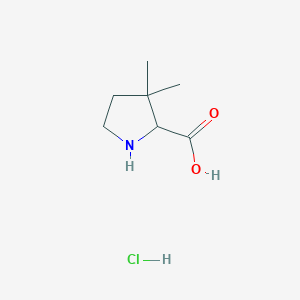
2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile
Descripción general
Descripción
2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile, commonly referred to as CPPA, is a synthetic compound that has recently gained attention due to its potential applications in scientific research. CPPA is a small molecule that is structurally similar to neurotransmitters like dopamine and serotonin, and is known to have significant effects on the central nervous system.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Drug Intermediates
2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile is a key intermediate in the asymmetric synthesis of certain drugs. A significant application was demonstrated in the preparation of (S)-clopidogrel, an antiplatelet and antithrombotic drug. Researchers developed a method for direct synthesis of this intermediate through a one-pot in situ Strecker reaction using a homochiral covalent framework catalyst. The method, featuring photothermal conversion under visible-light irradiation, achieved a 98% yield with 94% enantiomeric excess, and is extendable to gram-scale production for other chiral drugs and drug intermediates (Ma, Chen, Huang, & Dong, 2020).
Antibacterial and Antimycobacterial Activities
Another application involves the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, exhibiting interesting antibacterial and antimycobacterial activities. This synthesis approach efficiently combines racemic or enantiomerically enriched pyrrolidines with benzoylisothiocyanate in acetonitrile, followed by a sequential reaction with alpha-bromo ketones. These bisheterocyclic molecules demonstrate significant biological activity, which can be of great interest in medical research and pharmacology (Belveren et al., 2017).
Synthesis and Characterization of Metal Complexes
The compound 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile reacted with various transition metals to form solid complexes, characterized by spectroscopic methods and thermal analyses. These complexes, with high antibacterial activity, showcase the potential of using 2-(4-Chlorophenyl)-2-pyrrolidin-1-yl-acetonitrile derivatives in the development of new antimicrobial agents. Such studies contribute to the understanding of metal-ligand interactions and their applications in medicinal chemistry (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-pyrrolidin-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRDHKMBZCMILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(5,8-Dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B3037780.png)











